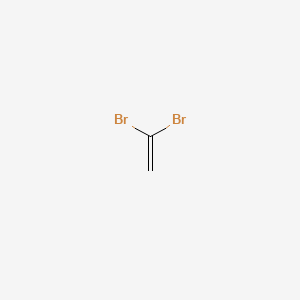

1,1-Dibromoethylene

描述

准备方法

1,1-Dibromoethylene can be synthesized through the addition of hydrogen bromide to vinyl bromide in the absence of peroxide radicals . This method ensures the selective formation of this compound without the formation of other isomers. Industrial production methods typically involve the controlled addition of bromine to ethylene under specific reaction conditions to achieve high yields and purity .

化学反应分析

1,1-Dibromoethylene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form ethylene or other less brominated compounds.

Cross-Coupling Reactions: It can undergo highly selective cross-coupling reactions with alkynylaluminums to form aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthetic Intermediate

1,1-Dibromoethylene serves as a crucial synthetic intermediate in the production of various chemical compounds:

- Pharmaceuticals : It is utilized in the synthesis of antibiotics and other pharmaceutical agents .

- Optical Fiber Sheathing : The compound is employed in creating materials for optical fiber sheathing due to its chemical stability and resistance to degradation.

- Coatings and Resists : It acts as an intermediate for coating materials and semiconductor resist materials, which are essential in electronics manufacturing .

Environmental Chemistry

Research has highlighted the role of this compound in environmental chemistry:

- Decomposition Studies : Studies on the photodecomposition pathways of this compound have shown that it can produce bromine gas and other byproducts under specific conditions. This property is significant for understanding its environmental impact and degradation pathways .

Toxicological Studies

Toxicological research indicates that exposure to this compound can lead to various health effects:

Material Science

The compound's unique properties make it suitable for various applications in material science:

- Hydrogels : Research into hydrogels has incorporated halogenated compounds like this compound for their potential use in drug delivery systems due to their biocompatibility and ability to form stable networks under physiological conditions .

Case Study 1: Synthesis of Pharmaceuticals

In a study examining the synthesis of antibiotic compounds, researchers utilized this compound as an intermediate to create complex molecular structures that exhibited antibacterial activity. The efficiency of this compound in facilitating reactions was noted as a significant advantage over traditional methods.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted focusing on the degradation products of this compound. The study revealed that under UV light exposure, significant amounts of bromine gas were released into the atmosphere. The implications for atmospheric chemistry were discussed extensively, highlighting the need for further research on its environmental fate.

作用机制

The mechanism of action of 1,1-dibromoethylene involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms are strong oxidizing agents, making the compound reactive in different chemical environments . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

1,1-Dibromoethylene is unique compared to its isomer, 1,2-dibromoethylene, due to its distinct chemical structure and reactivity. While both compounds are used in industrial applications, this compound is more commonly used as a fuel additive and in the synthesis of conjugated enediynes . Similar compounds include:

1,2-Dibromoethylene: Used in the synthesis of various organic compounds.

1,2-Dibromoethane:

生物活性

1,1-Dibromoethylene, also known as vinylidene bromide, is a halogenated organic compound with the formula CHBr. It is primarily used in the production of polymers and as an intermediate in chemical synthesis. Understanding its biological activity is crucial due to its potential toxicological effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its toxicokinetics, mechanisms of action, and relevant case studies.

Toxicokinetics

The absorption and metabolism of this compound have been studied in various animal models. Key findings include:

- Absorption : this compound is rapidly absorbed through inhalation and dermal exposure. Studies indicate that significant amounts can be detected in the bloodstream shortly after exposure.

- Distribution : After absorption, this compound and its metabolites are distributed to various organs, including the liver, kidneys, and lungs. The highest concentrations are typically found in fatty tissues due to its lipophilic nature.

- Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes into reactive metabolites that can bind covalently to proteins and nucleic acids, leading to potential cytotoxic and genotoxic effects. Notably, 2-bromoacetaldehyde is a significant metabolite linked to tissue damage and carcinogenicity .

The biological activity of this compound involves several mechanisms:

- Cytotoxicity : Reactive metabolites can induce cell death through oxidative stress and DNA damage. Studies have shown that exposure can lead to histopathological changes in liver tissue and other organs.

- Genotoxicity : The formation of DNA adducts via covalent binding has been documented. These adducts can result in mutations and have been implicated in the carcinogenic potential of the compound .

- Neurotoxicity : Case studies have reported neurotoxic effects following exposure to high concentrations of this compound. Symptoms may include confusion, headaches, and cognitive deficits .

Case Studies

Several case studies highlight the adverse effects associated with exposure to this compound:

- Occupational Exposure : A study involving workers exposed to this compound over several years reported significant reproductive health issues, including reduced sperm count and motility. These findings suggest potential endocrine-disrupting properties of the compound .

- Animal Studies : Research involving laboratory animals has demonstrated that chronic exposure leads to liver damage and alterations in immune function. For instance, mice exposed to high doses exhibited increased splenic hematopoiesis and changes in lymphocyte populations .

Table 1: Toxicological Effects of this compound

Table 2: Metabolism Pathways of this compound

| Pathway | Enzyme Involved | Major Metabolite |

|---|---|---|

| Oxidation | Cytochrome P450 | 2-Bromoacetaldehyde |

| Glutathione Conjugation | Glutathione S-transferase | S-(2-Bromoethyl)glutathione |

属性

IUPAC Name |

1,1-dibromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHJPYXAFGKABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51736-72-2 | |

| Record name | Poly(vinylidene bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51736-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4073126 | |

| Record name | Vinylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-92-0 | |

| Record name | Ethene, 1,1-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibromoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula, weight, and key spectroscopic data for Vinylidene Bromide?

A1: Vinylidene Bromide (1,1-Dibromoethylene) has the molecular formula C2H2Br2. Its molecular weight is 185.83 g/mol. Key spectroscopic data includes infrared (IR) analysis, which has been instrumental in characterizing the vibrational frequencies of the molecule and its polymerized forms. []

Q2: What are the primary applications of Vinylidene Bromide?

A2: Vinylidene Bromide serves as a crucial building block in organic synthesis. It is widely utilized in palladium-catalyzed coupling reactions to produce various substituted thiophene derivatives. These derivatives find applications in materials science and pharmaceuticals. [] Additionally, Vinylidene Bromide plays a vital role in synthesizing conjugated enediynes and unsymmetrical 1,3-diynes through selective cross-coupling reactions with alkynylaluminums. []

Q3: What insights have computational chemistry and modeling provided into Vinylidene Bromide?

A4: Computational studies, including ab initio potential energy calculations, have been crucial in elucidating the photodissociation mechanisms of Vinylidene Bromide. These studies help explain the formation of specific photoproducts like Br2 and their vibrational and rotational energy distributions. [] Additionally, RRKM calculations have been employed to predict the dissociation rates of Vinylidene Bromide through different electronic states. []

Q4: How does the structure of Vinylidene Bromide influence its reactivity?

A5: The presence of two bromine atoms on the same carbon atom (geminal dibromide) in Vinylidene Bromide significantly influences its reactivity. This structural feature makes it susceptible to elimination reactions, leading to the formation of acetylenic compounds. [] Moreover, the presence of a carbon-carbon double bond conjugated with the dibromovinyl group further enhances its reactivity in various chemical transformations.

Q5: What are the known methods for synthesizing Vinylidene Bromide?

A6: One method for synthesizing Vinylidene Bromide involves reacting thiophene-2-carboxaldehyde with Carbon Tetrabromide in the presence of triphenylphosphine (PPh3). []

Q6: Are there concerns regarding the stability of Vinylidene Bromide?

A7: Vinylidene Bromide's stability can be a concern, especially at higher temperatures. Thermal degradation studies using techniques like Torsional Braid Analysis (TBA) have shown that it degrades at lower temperatures compared to other halogenated polymers. [] This degradation is primarily attributed to dehydrohalogenation, leading to the formation of conjugated double bonds within the polymer structure. []

Q7: What safety regulations are relevant when working with Vinylidene Bromide?

A8: While specific SHE regulations are not detailed in the provided research, it is crucial to handle Vinylidene Bromide with caution as it is a halogenated hydrocarbon. Appropriate personal protective equipment should be used, and exposure should be minimized. Inhalation toxicity studies highlight the potential health risks associated with exposure to halogenated hydrocarbons. [, ]

Q8: How does Vinylidene Bromide compare to other halogen-containing polymers in terms of thermal stability?

A9: Thermal degradation studies using Torsional Braid Analysis (TBA) suggest that Vinylidene Bromide exhibits lower thermal stability compared to polymers like poly(vinyl fluoride) (PVF) and poly(vinylidene fluoride) (PVdF). [] This difference in stability is attributed to the bond energies of the carbon-halogen bonds, with the C-Br bond being weaker than the C-F bond. []

Q9: What are the environmental concerns associated with Vinylidene Bromide?

A9: While specific environmental impacts are not extensively discussed in the provided research, it is essential to consider the potential ecotoxicological effects of Vinylidene Bromide. Being a halogenated hydrocarbon, it is crucial to handle and dispose of it responsibly to minimize potential harm to the environment.

Q10: What analytical techniques are commonly used to study Vinylidene Bromide?

A10: Researchers utilize various analytical techniques to study Vinylidene Bromide, including:

- Infrared (IR) Spectroscopy: This technique is valuable for identifying and characterizing the vibrational frequencies of Vinylidene Bromide and its polymerized forms. []

- Thermogravimetry: This method is used to study the thermal degradation of Vinylidene Bromide-containing polymers and understand their decomposition pathways. []

- Torsional Braid Analysis (TBA): TBA helps investigate the dynamic mechanical properties of polymers containing Vinylidene Bromide, especially at elevated temperatures where thermal degradation occurs. []

- Cavity Ring-Down Absorption Spectroscopy (CRDS): This sensitive technique allows for the detection and quantification of specific photoproducts, such as Br2, formed during the photodissociation of Vinylidene Bromide. []

- Velocity Ion Imaging: This technique, coupled with time-of-flight mass spectrometry, provides insights into the elimination pathways and kinetic energy release of ionic fragments during the photodissociation of Vinylidene Bromide. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。